Product packaging for 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one(Cat. No.:)

4-(2-Phenylethenyl)-1,3-oxazolidin-2-one

Cat. No.: B13552533
M. Wt: 189.21 g/mol
InChI Key: ZQQGRMRPHMQWOT-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of 1,3-Oxazolidin-2-ones in Synthetic Organic Chemistry

The 1,3-oxazolidin-2-one nucleus is a five-membered heterocyclic framework that has become a cornerstone in modern synthetic organic chemistry. researchgate.net Its significance stems primarily from its dual role as both a valuable chiral auxiliary and a key component in a multitude of biologically active molecules. researchgate.netnih.gov As chiral auxiliaries, enantiomerically pure oxazolidinones, particularly those substituted at the 4- and/or 5-positions, are instrumental in guiding the stereochemical outcome of a wide array of chemical reactions. researchgate.net This includes powerful carbon-carbon bond-forming reactions such as aldol (B89426) condensations, alkylations, and Diels-Alder reactions. researchgate.net

Beyond their role in asymmetric synthesis, the oxazolidinone ring is a privileged scaffold in medicinal chemistry. researchgate.net It is the central pharmacophore in a class of synthetic antibiotics, most notably Linezolid, which is effective against multi-drug resistant Gram-positive bacteria. nih.govnih.govnih.gov The rigid cyclic carbamate (B1207046) structure of the oxazolidinone ring imparts favorable properties such as metabolic stability and the ability to form key hydrogen bond interactions with biological targets. nih.gov This has led to extensive research into derivatives for various therapeutic areas.

Historical Context of Oxazolidinone Ring Systems in Chemical Synthesis

The history of the 2-oxazolidinone (B127357) ring dates back to the late 19th century. The parent compound, 2-oxazolidinone, was first reported in 1888 by German chemist Siegmund Gabriel. wikipedia.org His initial synthesis involved the reaction of bromoethylamine hydrobromide with silver carbonate. wikipedia.org For many decades, these compounds remained a subject of academic curiosity.

Their meteoric rise to prominence began in the late 1970s and early 1980s with the groundbreaking work of David A. Evans. He introduced chiral 4-substituted-1,3-oxazolidin-2-ones as highly effective "chiral auxiliaries" for asymmetric synthesis. researchgate.net This development revolutionized the ability of chemists to control the three-dimensional arrangement of atoms in a molecule, a critical aspect of modern drug discovery and natural product synthesis. Concurrently, in the late 1980s, researchers at E.I. DuPont de Nemours and Company discovered the potent antibacterial activity of certain synthetic oxazolidinone compounds, which set the stage for the development of the antibiotic Linezolid. nih.gov

Overview of 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one within the Oxazolidinone Family

This compound is a specific derivative within the broader family of 4-substituted oxazolidinones. Its defining feature is the presence of a phenylethenyl group, commonly known as a styryl group, attached to the 4-position of the 1,3-oxazolidin-2-one core.

Structural Features:

1,3-Oxazolidin-2-one Core: A five-membered ring containing a nitrogen atom, an oxygen atom, and a ketone group. This core structure is the foundation of its chemical reactivity and utility.

4-Position Substituent: The point of attachment for the functional group that often dictates the compound's specific applications, particularly in asymmetric synthesis.

(2-Phenylethenyl) Group: A vinyl group attached to a phenyl ring. This substituent introduces rigidity and electronic properties associated with the conjugated system of the double bond and the aromatic ring.

This particular substitution pattern suggests its potential utility as a chiral building block. The stereocenter at the 4-position, coupled with the rigid styryl group, could offer unique stereodirecting effects in various chemical transformations.

Scope and Academic Relevance of Research on the Chemical Compound

While the broader class of 4-substituted oxazolidinones is the subject of extensive academic and industrial research, specific studies focusing solely on this compound are not widely reported in prominent literature. The academic relevance of this specific compound is therefore largely inferred from the well-established importance of its parent scaffold.

The research interest in compounds like this lies in several areas:

Asymmetric Synthesis: As a potential chiral auxiliary or synthon, the unique steric and electronic nature of the styryl group could be explored for novel stereoselective reactions.

Building Block for Complex Molecules: The phenylethenyl moiety can participate in a variety of subsequent reactions (e.g., olefin metathesis, hydrogenation, epoxidation), making it a versatile handle for the elaboration into more complex molecular architectures.

Medicinal Chemistry: The introduction of the styryl group could be investigated for its impact on the biological activity of the oxazolidinone core, potentially leading to new therapeutic agents.

The academic focus remains on the synthesis and application of the oxazolidinone framework in general, with specific derivatives like this compound representing unexplored territory with potential for future investigation.

Data Tables

Table 1: Key Substituted Oxazolidinone Derivatives and Their Primary Applications

Compound NameSubstituent(s)Primary Application(s)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone4-Methyl, 5-PhenylChiral auxiliary in asymmetric synthesis
(S)-4-Benzyl-2-oxazolidinone4-BenzylChiral auxiliary for asymmetric alkylations
(R)-4-Phenyl-2-oxazolidinone4-PhenylChiral auxiliary, precursor for other synthons
LinezolidN-Aryl and C5-acetamidomethylAntibacterial agent
TedizolidN-Aryl and C5-hydroxymethylAntibacterial agent

Table 2: General Properties of the 1,3-Oxazolidin-2-one Scaffold

PropertyDescription
Molecular StructureFive-membered heterocyclic ring containing nitrogen and oxygen.
Chemical NatureCyclic carbamate.
Key ReactivityCan be N-acylated; the alpha-protons of the acyl group are readily enolized for asymmetric reactions.
StereochemistryCan be synthesized in enantiomerically pure forms, making it valuable for stereocontrolled synthesis.
Biological RoleCore structure of a class of antibiotics; acts by inhibiting bacterial protein synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B13552533 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-[(E)-2-phenylethenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H11NO2/c13-11-12-10(8-14-11)7-6-9-4-2-1-3-5-9/h1-7,10H,8H2,(H,12,13)/b7-6+

InChI Key

ZQQGRMRPHMQWOT-VOTSOKGWSA-N

Isomeric SMILES

C1C(NC(=O)O1)/C=C/C2=CC=CC=C2

Canonical SMILES

C1C(NC(=O)O1)C=CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 2 Phenylethenyl 1,3 Oxazolidin 2 One

Direct Synthetic Routes to 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one

Direct synthetic routes to this compound typically involve the formation of the styryl group at the C4 position of the oxazolidinone ring. These methods are advantageous as they allow for the late-stage introduction of the phenylethenyl moiety, which can be beneficial for the synthesis of a variety of analogs.

Synthesis via Horner-Wadsworth-Emmons Olefination or Related Alkenylation Strategies

The Horner-Wadsworth-Emmons (HWE) reaction and related olefination strategies are powerful tools for the formation of carbon-carbon double bonds with high stereocontrol. A synthetic approach analogous to the HWE reaction, the Wittig reaction, has been successfully employed for the synthesis of (4S)-4-[(E)-2-phenylethenyl]-1,3-oxazolidin-2-one.

This synthesis begins with the preparation of a phosphonium (B103445) salt intermediate. Specifically, [(4R)-2-Oxo-1,3-oxazolidin-4-yl]triphenylphosphonium iodide is synthesized from (4R)-(chloromethyl)-2-oxazolidinone by reaction with sodium iodide and triphenylphosphine. This phosphonium salt is then treated with a strong base, such as lithium hexamethyldisilazide (LiHMDS), to generate the corresponding ylide. The in situ generated ylide subsequently reacts with benzaldehyde (B42025) in a Wittig olefination to furnish the desired (4S)-4-[(E)-2-phenylethenyl]-1,3-oxazolidin-2-one. This reaction proceeds with high stereoselectivity, yielding predominantly the E-isomer of the product.

StepReactantsReagents/ConditionsProductYield
1(4R)-(chloromethyl)-2-oxazolidinone, NaI, PPh₃DMF, 100 °C, 24 h[(4R)-2-Oxo-1,3-oxazolidin-4-yl]triphenylphosphonium iodide95%
2[(4R)-2-Oxo-1,3-oxazolidin-4-yl]triphenylphosphonium iodide, BenzaldehydeLiHMDS, THF, -78 °C to rt, 2 h(4S)-4-[(E)-2-Phenylethenyl]-1,3-oxazolidin-2-one88%

Approaches Involving Aldehyde and Oxazolidinone Condensation

Condensation reactions, such as the Knoevenagel or aldol-type condensations, are fundamental strategies for the formation of α,β-unsaturated carbonyl compounds. wikipedia.orgweebly.com These reactions typically involve the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In principle, the synthesis of this compound could be envisioned through a condensation reaction between a 4-substituted oxazolidin-2-one bearing an activated methylene (B1212753) group at the C4 position and benzaldehyde.

However, a specific, well-documented procedure for the direct condensation of a pre-formed oxazolidinone at the C4 position with benzaldehyde to yield this compound is not prevalent in the reviewed scientific literature. Such a reaction would necessitate the activation of the C4-hydrogen of the oxazolidinone ring to facilitate deprotonation and subsequent nucleophilic attack on the benzaldehyde. While plausible, this synthetic route appears to be less commonly employed compared to olefination strategies for the synthesis of this specific compound.

General Synthetic Approaches to Functionalized 1,3-Oxazolidin-2-ones

The synthesis of the 1,3-oxazolidin-2-one heterocyclic core is a well-established area of organic chemistry. These methods often provide access to a wide range of substituted oxazolidinones, which can then be further functionalized.

Cyclization Reactions for Oxazolidinone Ring Formation

The most common and versatile methods for the construction of the 1,3-oxazolidin-2-one ring involve the cyclization of acyclic precursors. These reactions typically form the two C-O bonds and the C-N bond of the heterocyclic system.

A conventional and widely utilized method for the synthesis of 2-oxazolidinones is the cyclization of β-amino alcohols with phosgene (B1210022) or its safer equivalents. researchgate.netresearchgate.net Phosgene (COCl₂), while effective, is a highly toxic gas. Therefore, solid and less hazardous phosgene equivalents such as triphosgene (B27547) (bis(trichloromethyl) carbonate) or carbonyldiimidazole (CDI) are often preferred.

The general reaction involves the treatment of a substituted 1,2-amino alcohol with a phosgene equivalent in the presence of a base. The amino and hydroxyl groups of the amino alcohol react with the carbonyl source to form a carbamate (B1207046) intermediate, which then undergoes intramolecular cyclization to yield the 2-oxazolidinone (B127357) ring. This method is highly efficient and can be used to prepare a diverse array of chiral oxazolidin-2-ones from enantiomerically pure amino alcohols. For instance, chiral oxazolidin-2-ones can be conveniently prepared by the condensation of L-serine, L-threonine, and L-cysteine with triphosgene. weebly.com

Amino Alcohol PrecursorPhosgene EquivalentGeneral Product
Substituted 1,2-amino alcoholPhosgene (COCl₂)Substituted 1,3-oxazolidin-2-one
Substituted 1,2-amino alcoholTriphosgeneSubstituted 1,3-oxazolidin-2-one
Substituted 1,2-amino alcoholCarbonyldiimidazole (CDI)Substituted 1,3-oxazolidin-2-one

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of various heterocyclic compounds. nih.govtue.nl While the direct carbonylation of 1,2-diamines typically leads to the formation of cyclic ureas (imidazolidin-2-ones), related palladium-catalyzed oxidative carbonylation reactions of β-amino alcohols provide a route to 2-oxazolidinones. tue.nlresearchgate.net

In this type of reaction, a β-amino alcohol is treated with carbon monoxide in the presence of a palladium catalyst and an oxidant. The palladium catalyst facilitates the insertion of carbon monoxide and the subsequent cyclization to form the oxazolidinone ring. For example, a highly efficient oxidative cyclocarbonylation of β-amino alcohols has been achieved using a PdI₂/KI catalytic system under relatively mild conditions. libretexts.org This methodology represents a valuable alternative to the use of phosgene and its derivatives for the synthesis of the oxazolidinone core.

From Propargylic Alcohols and Isocyanates

The reaction of propargylic alcohols with isocyanates presents a direct route to oxazolidin-2-one derivatives. A notable example involves a silver-catalyzed tandem cyclization. This method demonstrates high Z-selectivity in the synthesis of oxazolidin-2-ones from propargylic alcohols with internal alkynes and phenyl isocyanate. The use of a combination of silver acetate (B1210297) (AgOAc) and N,N-dimethylaminopyridine (DMAP) as catalysts is crucial. The silver catalyst functions as a π-Lewis acid, activating the carbon-carbon triple bond to facilitate the cyclization. Optimal conditions for this reaction have been identified as 10 mol% AgOAc and 30 mol% DMAP in 1,2-dichlorobenzene (B45396) at 40°C, leading to product yields of up to 99% with Z/E ratios greater than 97:3. This approach is compatible with a range of propargylic alcohols bearing aromatic, alkyl, and heterocyclic substituents.

In a related approach, a base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate has been developed for the synthesis of N-substituted-4-methylene-oxazolidinones. This method has been optimized by screening various bases and solvents, with triethylamine (B128534) in toluene (B28343) found to be the most effective system. The reaction proceeds under mild conditions and provides the corresponding oxazolidinones in high yields, up to 99%, without the formation of by-products.

Table 1: Optimization of Base-Catalyzed Cyclization of Propargylic Alcohols

EntryBaseSolventTemperature (°C)Yield (%)
1KOtBuToluene12559
2K2CO3Toluene125Trace
3DBUToluene125Trace
4DABCOToluene12575
5Et3N Toluene 125 98
6DIPEAToluene12595
7Et3NDCE12596
8Et3NTHF12545
9Et3NToluene10095
10Et3NToluene8033

Data derived from studies on the synthesis of N-substituted-4-methylene-oxazolidinones.

Intramolecular Hydroamidation Approaches

Intramolecular hydroamidation of unsaturated carbamates offers an efficient pathway to the oxazolidinone ring system. A significant advancement in this area is the use of a heterogeneous palladium catalyst for the cycloisomerization of propargylic carbamates. nih.gov This protocol employs a catalyst composed of palladium species immobilized on amino-functionalized siliceous mesocellular foam (Pd(II)-AmP-MCF). nih.gov This heterogeneous catalyst demonstrates high efficiency at low catalyst loadings and moderate reaction temperatures, enabling a mild and effective synthesis of a diverse range of 1,3-oxazolidin-2-one derivatives. nih.gov A key advantage of this system is the reusability of the palladium nanocatalyst over several reaction cycles, although a gradual decrease in activity may be observed. nih.gov

Metal-Catalyzed Synthetic Transformations

Palladium-Catalyzed N-Arylation Strategies

Palladium-catalyzed N-arylation represents a powerful tool for the synthesis of 3-aryl-2-oxazolidinones. This method involves the coupling of 2-oxazolidinones with aryl bromides. The success of the reaction is highly dependent on the specific conditions, including the choice of phosphine (B1218219) ligand, base, and solvent. These factors significantly influence the reaction outcome and yield of the desired N-arylated product. This strategy provides a versatile route to introduce a wide range of aryl groups onto the nitrogen atom of the oxazolidinone ring.

Copper-Catalyzed Reactions

Copper catalysis has emerged as a valuable alternative for the formation of carbon-nitrogen bonds in the synthesis of N-aryloxazolidinones, often referred to as the Ullmann reaction. These copper-catalyzed methods are often favored due to the lower cost and toxicity of copper compared to palladium, as well as their tolerance for aerobic conditions. A recently developed four-component reaction utilizing a copper(I) catalyst allows for the efficient synthesis of (Z)-5-alkylidene-oxazolidin-2-ones. scilit.com This process involves the coupling of amines, aldehydes, terminal alkynes, and carbon dioxide through a carboxylative cyclization of a propargylamine (B41283) intermediate. scilit.com Mechanistic studies, including operando FTIR and multinuclear NMR, have been conducted to identify the organic and copper(I) coordination complex intermediates, suggesting a multi-metallic nature for the catalytic species. scilit.com

Gold(I)-Catalyzed Cyclizations

Gold(I) complexes have proven to be highly effective catalysts for the cyclization of various nitrogen-containing substrates to form oxazolidinone rings. One such approach involves the gold-catalyzed cyclization of N-alkynyl carbamates. doi.org This methodology allows for the transformation of readily prepared N-alkynyl carbamates into oxazolines under mild reaction conditions. doi.org The catalytic cycle is initiated by the activation of the carbon-carbon triple bond of the alkynyl group by the cationic gold complex, which facilitates the intramolecular nucleophilic attack by the carbamate oxygen. This leads to the formation of the five-membered oxazolidinone ring. The reaction is versatile and can be applied to a range of substrates. researchgate.net

Table 2: Gold(I)-Catalyzed Cyclization of N-Boc-Allenylaniline

CatalystLigandAdditiveSolventYield (%)
AuClPPh3AgOTfCH2Cl245
AuClJohnphosAgOTfCH2Cl240
AuClDavephosAgOTfCH2Cl242
AuCl3 - AgOTf CH2Cl2 85

Data from a study on the synthesis of an alkylidene 2-oxazolidinone via gold-catalyzed cyclization.

Organocatalytic and Organoiodine-Mediated Syntheses

Recent advancements in synthetic chemistry have highlighted the utility of organocatalysis and organoiodine reagents in the construction of complex molecules. In the context of oxazolidinone synthesis, an organoiodine(I/III)-mediated approach has been developed for the metal-free, catalytic enantioselective intermolecular oxyamination of alkenes. This method utilizes N-(fluorosulfonyl)carbamate as a bifunctional N,O-nucleophile. The reaction proceeds with high enantioselectivity and the regioselectivity is controlled by the electronic properties of the alkene substrate. The resulting oxyaminated products can be readily deprotected in a single step to afford the corresponding free amino alcohols in high yields.

While direct organocatalytic routes to this compound are less commonly reported, the principles of organocatalysis have been successfully applied to the asymmetric synthesis of related oxazolidinone structures. For instance, a squaramide-catalyzed asymmetric N,O-acetalization/aza-Michael addition domino reaction has been employed for the construction of pyrazolinone-embedded spirooxazolidines. nih.gov This demonstrates the potential of organocatalysis to control stereochemistry in the formation of the oxazolidinone core. nih.gov

Ring Expansion and Rearrangement Reactions

The synthesis of this compound through ring expansion and rearrangement reactions, particularly from aziridine (B145994) precursors, is a plausible synthetic strategy. This approach typically involves the transformation of a strained three-membered aziridine ring into a more stable five-membered oxazolidinone ring. For instance, the reaction of N-alkylaziridine-2-carboxylates with isocyanates can lead to the formation of imidazolidin-2-ones through ring expansion. While this specific reaction does not yield the target oxazolidinone, it demonstrates the principle of aziridine ring expansion. nih.gov

A potential pathway to this compound could involve an appropriately substituted 2-(2-phenylethenyl)aziridine derivative. The reaction of such a precursor with a carbonyl source, like phosgene or a chloroformate, could initiate a ring-opening and subsequent cyclization cascade to form the desired oxazolidinone ring. This transformation would involve the nucleophilic attack of the aziridine nitrogen onto the carbonyl carbon, followed by an intramolecular attack of the resulting oxygen anion to displace a leaving group and form the five-membered ring. While specific examples of this transformation leading directly to this compound are not extensively detailed in the reviewed literature, the general principle of aziridine ring expansion to form oxazolidinone derivatives is an established synthetic strategy. bioorg.org

Rearrangement reactions, such as the Curtius rearrangement, have also been employed in the synthesis of oxazolidin-2-ones. This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then undergo intramolecular cyclization with a suitably positioned hydroxyl group to form the oxazolidinone ring. nih.gov An asymmetric aldol (B89426) reaction followed by a modified Curtius protocol has been shown to be an effective method for the synthesis of 4,5-disubstituted oxazolidin-2-ones. nih.gov

Asymmetric and Stereoselective Synthesis

The control of stereochemistry is paramount in the synthesis of this compound, which contains a stereocenter at the C4 position and potentially E/Z isomerism in the phenylethenyl moiety.

Enantiomerically pure oxazolidinones are valuable chiral synthons and auxiliaries in asymmetric synthesis. bioorg.org Various methods have been developed for their enantioselective and diastereoselective synthesis. One effective approach involves the use of chiral starting materials, such as amino acids. bioorg.org For instance, L-serine can be a precursor for the synthesis of chiral 4-substituted oxazolidin-2-ones.

Catalytic asymmetric hydrogenation of 2-oxazolones is another powerful method for producing optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities. nih.gov Furthermore, multi-component reactions have been developed for the asymmetric synthesis of 1,3-oxazolidine derivatives with high optical purity through a kinetic resolution process. nih.gov

A highly effective and stereoselective method for the synthesis of functionalized oxazolidinones utilizes chiral aziridines as precursors. bioorg.org Specifically, enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones can be synthesized in high yields from various aziridine-2-methanols through an intramolecular cyclization with phosgene. bioorg.org

This methodology has been successfully applied to the synthesis of (4S)-4-[(E)-2-Phenylethenyl]-1,3-oxazolidin-2-one. The synthesis commences from 4(R)-(chloromethyl)-2-oxazolidinone, which is converted to the corresponding triphenylphosphonium iodide. A subsequent Wittig reaction with benzaldehyde under basic conditions yields the desired (4S)-4-[(E)-2-phenylethenyl]-1,3-oxazolidin-2-one with high stereoselectivity. bioorg.org

Table 1: Synthesis of (4S)-4-[(E)-2-Phenylethenyl]-1,3-oxazolidin-2-one from a Chiral Aziridine Precursor bioorg.org

StepReactant(s)Reagent(s)ProductYield
14(R)-(chloromethyl)-2-oxazolidinoneNaI, PPh₃, DMF[(4R)-2-Oxo-1,3-oxazolidin-4-yl]methyltriphenylphosphonium iodide95%
2[(4R)-2-Oxo-1,3-oxazolidin-4-yl]methyltriphenylphosphonium iodide, BenzaldehydeLiHMDS, THF(4S)-4-[(E)-2-Phenylethenyl]-1,3-oxazolidin-2-one88%

The stereochemistry of the phenylethenyl double bond is a critical aspect of the synthesis. The Wittig reaction, as described in the synthesis from a chiral aziridine precursor, generally favors the formation of the (E)-isomer, particularly when using non-stabilized ylides or under Schlosser conditions. The use of lithium hexamethyldisilazide (LiHMDS) as a base in the Wittig reaction for the synthesis of (4S)-4-[(E)-2-Phenylethenyl]-1,3-oxazolidin-2-one results in the exclusive formation of the (E)-isomer. bioorg.org

Alternative methods for controlling the E/Z stereochemistry could involve other olefination reactions, such as the Horner-Wadsworth-Emmons reaction, which often provides excellent selectivity for the (E)-alkene.

While specific examples of diastereoselective cycloaddition reactions for the direct synthesis of this compound were not prominently featured in the surveyed literature, cycloaddition reactions are a powerful tool for the construction of heterocyclic rings with high stereocontrol. For instance, [3+2] cycloaddition reactions of azomethine ylides with dipolarophiles can lead to highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov

A hypothetical approach for the synthesis of the target molecule could involve a [3+2] cycloaddition of a nitrile oxide with a chiral vinyl ether derivative, followed by transformations to construct the oxazolidinone ring. The stereochemistry of the final product would be influenced by the facial selectivity of the initial cycloaddition step, which can often be controlled by the use of chiral auxiliaries or catalysts.

Chemical Reactivity and Mechanistic Investigations of 4 2 Phenylethenyl 1,3 Oxazolidin 2 One

Reactions of the Phenylethenyl Moiety

The carbon-carbon double bond in the phenylethenyl substituent is susceptible to a variety of addition reactions, including epoxidation, and can undergo cleavage under reductive conditions.

Epoxidation Reactions and Diastereoselectivity

The epoxidation of the styryl double bond in N-acyl-oxazolidinone systems has been investigated, revealing a notable degree of diastereoselectivity that is influenced by the choice of oxidizing agent. Key reagents for this transformation include dimethyldioxirane (B1199080) (DMD) and meta-chloroperbenzoic acid (m-CPBA).

Detailed research by Adam and Schambony on a closely related system, a chiral oxazolidine-substituted olefin with a urea (B33335) group, provides significant insights into the factors governing the stereochemical course of the epoxidation. nih.gov A high level of diastereoselectivity, with ratios up to >98:2, was observed. nih.gov This selectivity is attributed to hydrogen bonding between the remote NH group of the urea functionality and the epoxidizing agent. nih.gov This interaction directs the oxidant to one face of the olefin. Conversely, methylation of the NH group, which prevents hydrogen bonding, leads to a reversal of selectivity due to steric hindrance between the reagent and the urea moiety. nih.gov

While specific data for 4-(2-phenylethenyl)-1,3-oxazolidin-2-one is not explicitly detailed in the cited study, the principles of π-facial control through hydrogen bonding are expected to be analogous. The diastereomeric ratio of the resulting epoxide, 4-(2-phenyl-1,2-epoxyethyl)-1,3-oxazolidin-2-one, would likely be dependent on the reaction conditions and the specific substitution pattern on the oxazolidinone ring.

Table 1: Diastereoselectivity in the Epoxidation of a Chiral Oxazolidine-Substituted Olefin
Oxidizing AgentSubstrateDiastereomeric Ratio (syn:anti)Reference
Dimethyldioxirane (DMD)Chiral oxazolidine-substituted olefin with urea group>98:2 nih.gov
m-Chloroperbenzoic acid (m-CPBA)Chiral oxazolidine-substituted olefin with urea groupHigh nih.gov
Dimethyldioxirane (DMD)N-Methylated chiral oxazolidine-substituted olefinReversed selectivity nih.gov

Nucleophilic Opening of Epoxides

The epoxide ring of 4-(2-phenyl-1,2-epoxyethyl)-1,3-oxazolidin-2-one is a versatile intermediate susceptible to nucleophilic attack, leading to the formation of β-functionalized alcohols. The regioselectivity of this ring-opening reaction is contingent on the reaction conditions.

Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism. libretexts.org In this scenario, the nucleophile preferentially attacks the less sterically hindered carbon atom. For the epoxide derived from this compound, this would be the carbon atom distal to the phenyl group. This pathway results in the formation of a product with a trans-configuration of the newly introduced nucleophile and the hydroxyl group. libretexts.org A wide array of nucleophiles, including amines, azides, and organometallic reagents, can be employed in this transformation.

Conversely, under acidic conditions, the reaction mechanism can exhibit more SN1 character. khanacademy.org The epoxide oxygen is first protonated, making the ring more susceptible to opening. The nucleophilic attack then occurs preferentially at the more substituted carbon, which in this case is the benzylic position, due to its ability to better stabilize a partial positive charge. semanticscholar.org

Reductive Cleavage Reactions

The phenylethenyl moiety can undergo reductive cleavage, although specific methods for the selective cleavage of this group while preserving the oxazolidinone ring are not extensively documented for this particular molecule. A common method for the reduction of a styryl-type double bond is catalytic hydrogenation. This process typically employs a noble metal catalyst such as palladium on carbon (Pd/C) and a hydrogen source. This reaction would saturate the double bond to yield 4-(2-phenylethyl)-1,3-oxazolidin-2-one.

More forcing reductive conditions could potentially lead to the cleavage of the C-N bond of the oxazolidinone or other transformations. The specific outcome would be highly dependent on the choice of reducing agent and the reaction conditions.

Reactivity of the Oxazolidinone Ring System

The oxazolidinone ring, while generally stable, can participate in specific reactions, notably as a dipolarophile in cycloaddition reactions.

1,3-Dipolar Cycloaddition Reactions

The electron-deficient nature of the double bond in N-vinyloxazolidinones makes them suitable partners in 1,3-dipolar cycloadditions.

The reaction of this compound with nitrones represents a classic example of a 1,3-dipolar cycloaddition, leading to the formation of isoxazolidine (B1194047) derivatives. rsc.org In this reaction, the nitrone acts as the 1,3-dipole and the phenylethenyl group of the oxazolidinone serves as the dipolarophile. rsc.org

These cycloadditions are known to be highly regioselective and can also exhibit a high degree of stereoselectivity. tandfonline.com The stereochemical outcome is influenced by the geometry of both the nitrone and the dipolarophile, as well as the reaction conditions. The concerted nature of the [3+2] cycloaddition often results in a predictable transfer of stereochemistry from the starting materials to the product. For instance, the reaction of a C-aryl-N-methyl nitrone with this compound would be expected to yield a highly substituted isoxazolidine ring system. The facial selectivity of the cycloaddition would be influenced by the chiral center at the 4-position of the oxazolidinone ring, potentially leading to the formation of one diastereomer in excess.

Table 2: Chemical Compounds Mentioned
Compound Name
This compound
Dimethyldioxirane (DMD)
meta-Chloroperbenzoic acid (m-CPBA)
4-(2-Phenyl-1,2-epoxyethyl)-1,3-oxazolidin-2-one
Palladium on carbon (Pd/C)
4-(2-Phenylethyl)-1,3-oxazolidin-2-one
C-aryl-N-methyl nitrone
Isoxazolidine
With Azomethine Ylides

The reaction of this compound with azomethine ylides is a prime example of a [3+2] cycloaddition, a powerful method for constructing five-membered heterocycles. nih.govwikipedia.org In this transformation, the styrenyl moiety of the oxazolidinone acts as the dipolarophile (the 2π-electron component), while the azomethine ylide serves as the 1,3-dipole. mdpi.com Azomethine ylides are typically high-energy, transient species generated in situ from precursors like imines or by the thermal or photochemical ring-opening of aziridines. nih.govwikipedia.orgmdpi.com

The cycloaddition proceeds to yield complex polycyclic structures, typically pyrrolidine (B122466) rings fused or spiro-linked to the oxazolidinone core. These reactions are known for their high degree of regio- and stereoselectivity, often leading to the formation of multiple new stereocenters in a single, controlled step. wikipedia.orgnih.govrsc.org The inherent chirality of the C-4 position on the this compound substrate plays a crucial role in directing the stereochemical outcome of the cycloaddition.

While specific studies on this compound are not extensively detailed in the literature, the reactivity can be inferred from similar systems. For instance, the cycloaddition of azomethine ylides to styryl systems is a well-established route to substituted pyrrolidines. allfordrugs.com The electronic nature of the styryl substituent influences the regioselectivity of the addition. nih.gov

Table 1: General Characteristics of Azomethine Ylide Cycloaddition

FeatureDescriptionTypical Outcome
Reaction Type[3+2] Dipolar CycloadditionFormation of a five-membered pyrrolidine ring. wikipedia.org
ReactantsAzomethine Ylide (1,3-dipole) + Styryl group (dipolarophile)Highly substituted pyrrolidino-oxazolidinone adducts.
StereocontrolSubstrate-controlled diastereoselectivity from the C-4 stereocenter.High diastereoselectivity in product formation. nih.gov
RegiocontrolDetermined by the electronic and steric properties of both the ylide and the styryl group.Generally high regioselectivity is observed. nih.gov

Functionalization of the Nitrogen Atom (N-Substituted Oxazolidinones)

The nitrogen atom of the 1,3-oxazolidin-2-one ring is a key site for chemical modification, enabling the synthesis of a diverse array of N-substituted derivatives. mit.edu These modifications are pivotal, as the nature of the N-substituent can profoundly influence the molecule's utility, particularly when the oxazolidinone ring is employed as a chiral auxiliary in asymmetric synthesis. nih.govresearchgate.net

Common functionalization strategies include N-acylation, N-alkylation, and N-arylation. For instance, N-acylated oxazolidinones are extensively used as chiral auxiliaries, where the chiral scaffold directs stereoselective reactions on the acyl group. Ruthenium-catalyzed ortho-C-H alkenylation of N-aryloxazolidinone scaffolds has also been reported, demonstrating a method for functionalizing a pre-existing N-aryl substituent. researchgate.net The synthesis of enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones, followed by the cleavage of the N-substituent, showcases a method for temporary N-functionalization. bioorg.org

Table 2: Examples of N-Functionalization of Oxazolidinone Rings

Functionalization TypeReagents/MethodPurpose/ApplicationReference
N-AlkylationNucleophilic substitution with alkyl halides.Synthesis of diverse N-substituted oxazolidinone derivatives.
N-AcylationReaction with acyl chlorides or anhydrides.Creation of chiral auxiliaries for asymmetric synthesis. nih.govresearchgate.net
N-ArylationCoupling with aryl boronic acids.Synthesis of N-aryl azaheterocycles. mit.edu
C-H Functionalization of N-Aryl GroupRuthenium-catalyzed alkenylation.Late-stage modification of complex N-aryloxazolidinones. researchgate.net

Derivatization at C-4 Position of the Oxazolidinone Ring

The C-4 position of the oxazolidinone ring, bearing the 2-phenylethenyl (styryl) group, offers another avenue for structural modification. Derivatization at this position involves chemical transformation of the styryl moiety's carbon-carbon double bond. Such reactions can introduce new functional groups and stereocenters, further expanding the molecular diversity accessible from this scaffold.

While the primary literature does not extensively cover the derivatization of this specific molecule, the known reactivity of the styryl group suggests several plausible transformations:

Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) would reduce the double bond to yield the corresponding 4-(2-phenylethyl)-1,3-oxazolidin-2-one, removing the alkene functionality while preserving the stereocenter at C-4.

Oxidation: The alkene can be oxidized to form various products. Epoxidation (e.g., with m-CPBA) would produce a chiral epoxide. Dihydroxylation (e.g., using OsO₄) would lead to a diol, creating two new stereocenters with diastereoselectivity influenced by the C-4 chiral center.

Addition Reactions: Electrophilic addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) across the double bond can introduce new functional groups.

These derivatizations allow for the conversion of the styryl group into a range of other functional groups, significantly enhancing the synthetic utility of the parent molecule.

Mechanistic Pathways of Key Transformations

Understanding Stereochemical Outcomes in Asymmetric Syntheses

The stereochemical outcomes of reactions involving this compound are largely dictated by the pre-existing stereocenter at the C-4 position. This chiral center exerts significant steric and electronic influence on adjacent reacting centers, a principle known as substrate-controlled stereoselectivity.

In the context of [3+2] cycloadditions involving the styryl group, the C-4 substituent directs the approach of the 1,3-dipole to one of the two faces of the alkene, resulting in the preferential formation of one diastereomer. This facial selectivity is a cornerstone of asymmetric synthesis, allowing for the creation of new stereocenters with predictable configurations relative to the existing one. nih.gov

Similarly, if the nitrogen atom is acylated, the C-4 phenylethenyl group acts as a chiral auxiliary, sterically shielding one face of the N-acyl group's enolate. This forces incoming electrophiles to attack from the less hindered face, leading to high diastereoselectivity in alkylation, aldol (B89426), and conjugate addition reactions. researchgate.net The predictable nature of this stereodirection is what has made oxazolidinones such powerful tools in the synthesis of complex, chiral molecules. nih.gov

Role of Catalysts in Reaction Mechanisms

Catalysts play a multifaceted role in transformations involving this compound, influencing reaction rates, regioselectivity, and stereoselectivity.

Lewis Acid Catalysis: Lewis acids are frequently employed in cycloaddition reactions. nih.govresearchgate.net By coordinating to the carbonyl oxygen of the oxazolidinone ring, a Lewis acid can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the styryl alkene. This activation makes the dipolarophile more reactive towards the 1,3-dipole. Chiral Lewis acids can create a chiral environment around the substrate, inducing enantioselectivity by favoring one pathway of approach over another. nih.gov

Metal Complex Catalysis: Transition metal complexes are essential for many reactions, including the generation of reactive intermediates and steering stereoselectivity. nih.gov For example, silver acetate (B1210297) is often used in combination with a base to generate N-metallo azomethine ylides for cycloaddition reactions. mdpi.com Ruthenium complexes have been shown to catalyze C-H functionalization on N-aryl substituents of the oxazolidinone ring. researchgate.net

Bifunctional Catalysis: Organocatalysts that possess both acidic and basic sites can simultaneously activate both reaction partners. For instance, thiourea-based cinchona alkaloids act as bifunctional catalysts in conjugate additions to N-acylated oxazolidinones. nih.gov The thiourea (B124793) moiety activates the electrophile via hydrogen bonding, while the amine part of the alkaloid acts as a base to activate the nucleophile. nih.gov

Table 3: Role of Catalysts in Oxazolidinone Chemistry

Catalyst TypeExampleReactionMechanistic RoleReference
Chiral Lewis Acid1,3,2-Oxazaborolidines (CBS)Cycloadditions, ReductionsActivates substrate; creates a chiral environment to induce enantioselectivity. nih.gov
Transition Metal SaltSilver Acetate (AgOAc)Azomethine Ylide CycloadditionFacilitates deprotonation to form N-metallo azomethine ylide intermediate. mdpi.com
Transition Metal Complex[RuCl₂(p-cymene)]₂C-H AlkenylationEnables C-H bond cleavage and catalytic turnover. researchgate.net
Bifunctional OrganocatalystThiourea-Cinchona AlkaloidsConjugate AdditionActivates both electrophile (via H-bonding) and nucleophile (via Brønsted base). nih.gov

Intermediates in Cycloaddition and Cyclization Reactions

The mechanisms of cycloaddition and cyclization reactions are defined by the transient species formed along the reaction pathway. In the [3+2] cycloaddition of azomethine ylides, the ylide itself is the key reactive intermediate. wikipedia.org It is typically generated in situ and rapidly trapped by the dipolarophile.

The cycloaddition step itself can follow different pathways. While often considered a concerted process occurring through a single, albeit asynchronous, transition state, a stepwise mechanism is also possible. wikipedia.org A stepwise pathway would involve the formation of a distinct reaction intermediate. Depending on the electronic nature of the reactants, this intermediate could be zwitterionic or have a biradical character. mdpi.com

Recent computational studies on related [2+2] cycloadditions have proposed the existence of a new type of intermediate with a "pseudoradical" structure, distinct from traditional zwitterions and biradicals. mdpi.com In these species, pseudoradical centers are formed at specific atoms before the final ring-closing bond is formed.

In the context of forming the oxazolidinone ring itself, for example from a hydroxymethylaziridine, a zwitterionic intermediate has been proposed. researchgate.net This intermediate is formed by the ring-opening of the aziridine (B145994), which then undergoes cyclization to form the final five-membered oxazolidinone ring. researchgate.net Understanding these intermediates is crucial for explaining the observed reactivity and stereoselectivity of these fundamental transformations.

Applications As a Synthetic Intermediate and Chiral Auxiliary

Role as a Chiral Auxiliary in Asymmetric Transformations

The primary application of 4-substituted oxazolidin-2-ones, including the phenylethenyl variant, is to function as a chiral auxiliary. wikipedia.org By temporarily attaching this chiral moiety to a carboxylic acid derivative, it becomes possible to perform subsequent reactions with exceptional levels of diastereoselectivity. The N-acylated oxazolidinone forms a rigid, chelated enolate under specific conditions, which is key to its stereodirecting ability. researchgate.net

Key asymmetric transformations employing this class of auxiliaries include:

Asymmetric Alkylation: Deprotonation of an N-acyl oxazolidinone with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), generates a conformationally rigid (Z)-enolate. wikipedia.org The bulky substituent at the C-4 position blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered side. This process reliably sets a new stereocenter α to the carbonyl group with high diastereomeric excess. rsc.orgnih.govharvard.edu

Asymmetric Aldol (B89426) Reactions: The Evans aldol reaction is a benchmark for stereocontrolled carbon-carbon bond formation. tcichemicals.comchem-station.com Treatment of the N-acyl oxazolidinone with a Lewis acid like dibutylboron triflate and a mild base generates a boron-chelated (Z)-enolate. wikipedia.org This enolate reacts with an aldehyde substrate through a highly organized, six-membered Zimmerman-Traxler transition state. alfa-chemistry.comyoutube.com The chair-like conformation of this transition state, combined with the steric influence of the C-4 substituent, dictates the facial selectivity of the aldehyde's approach, leading predictably to syn-aldol products with two newly formed contiguous stereocenters. tcichemicals.comchem-station.com

Asymmetric Conjugate Additions: These auxiliaries are also effective in controlling the stereochemistry of 1,4-conjugate (Michael) additions. researchgate.netzenodo.org Both organocuprate additions and radical conjugate additions to α,β-unsaturated N-acyloxazolidinones proceed with high diastereoselectivity, governed by the same principle of sterically-directed approach to a fixed enolate geometry. nih.govacs.org

TransformationReagentsKey IntermediateTypical DiastereoselectivityRef
Alkylation 1. Base (LDA or NaHMDS)2. Electrophile (R-X)Chelated (Z)-enolate>98:2 wikipedia.orgacs.org
Aldol Reaction 1. Lewis Acid (Bu₂BOTf), Base (DIPEA)2. Aldehyde (R-CHO)Boron-chelated (Z)-enolate>99:1 (syn product) tcichemicals.comalfa-chemistry.com
Conjugate Addition Organocuprate (R₂CuLi) or Radical PrecursorChelated (Z)-enolate>95:5 zenodo.orgacs.org

Building Block for Complex Molecular Architectures

The reliable and predictable stereocontrol offered by oxazolidinone auxiliaries makes them indispensable tools in the total synthesis of complex, biologically active natural products. rsc.org By using these auxiliaries in the early stages of a synthetic route, chemists can install key stereocenters that form the foundation of the target molecule's architecture. nih.gov The high fidelity of these reactions minimizes the need for tedious separation of stereoisomers and ensures the correct relative and absolute stereochemistry is carried through a multi-step sequence. chem-station.comzenodo.org

A classic demonstration of this strategy is Evans' total synthesis of the macrolide antibiotic cytovaricin. wikipedia.org In this landmark synthesis, oxazolidinone auxiliaries were employed for one asymmetric alkylation and four separate asymmetric aldol reactions, which successfully established the stereochemistry of nine different stereocenters within the complex target. wikipedia.org The ability to use a single class of auxiliary to construct multiple, complex stereochemical arrays highlights its power as a building block for intricate molecular structures.

Precursor for Advanced Organic Syntheses

A critical feature of any effective chiral auxiliary is that it can be removed cleanly and without racemization of the newly formed stereocenter(s). The N-acyl oxazolidinone unit is exceptionally versatile in this regard, as it can be converted into a variety of useful functional groups, effectively serving as a precursor for other compounds. youtube.compublish.csiro.au

Following the asymmetric transformation, the auxiliary can be cleaved to unmask the desired chiral product. The choice of cleavage reagent determines the resulting functional group.

Carboxylic Acids: Mild hydrolysis using lithium hydroxide (B78521) and hydrogen peroxide (LiOH/H₂O₂) cleaves the amide bond to yield the chiral carboxylic acid, regenerating the original oxazolidinone auxiliary, which can often be recovered and reused. acs.orgacs.org

Primary Alcohols: Reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) reduces the carbonyl group to furnish a chiral primary alcohol. youtube.com When applied to the product of an aldol reaction, this method directly produces a chiral 1,3-diol, a common structural motif in polyketide natural products. illinoisstate.edu

Esters and Amides: Other nucleophiles can be used for cleavage. For instance, treatment with sodium methoxide (B1231860) yields a methyl ester, while reaction with Weinreb's reagent (N,O-dimethylhydroxylamine) can produce the corresponding Weinreb amide, which is a valuable intermediate for the synthesis of ketones. tcichemicals.comchem-station.com

Cleavage Reagent(s)Resulting Functional GroupKey FeaturesRef
LiOH / H₂O₂Carboxylic AcidMild conditions; auxiliary is recovered. acs.orgpublish.csiro.au
LiAlH₄ or LiBH₄Primary AlcoholReductive cleavage; produces 1,3-diols from aldol adducts. youtube.com
Alkoxides (e.g., NaOMe)EsterTransesterification yields the corresponding ester. youtube.com
Al(Me)₂N(OMe)MeWeinreb AmideForms a stable intermediate for ketone synthesis. chem-station.com

The oxazolidinone ring and the newly functionalized side chain can serve as precursors for the construction of more complex fused heterocyclic systems. While direct intramolecular cyclization involving the phenylethenyl group is less common, the functional groups installed via auxiliary-controlled reactions provide handles for subsequent ring-forming reactions. For example, a side chain containing a nucleophile and an electrophile, installed via stereoselective alkylation, could undergo cyclization to form a new ring fused to the oxazolidinone core.

A more direct application involves using the oxazolidinone ring itself as a template for building adjacent rings. In one reported methodology, oxazolidinone-fused aziridines undergo stereocontrolled acid-catalyzed ring-opening with alcohols. acs.org This demonstrates how the oxazolidinone scaffold can be part of a fused system and then be used to direct the stereoselective synthesis of adjacent functional groups, in this case producing 2-amino ethers. acs.org Such strategies expand the utility of the oxazolidinone from a simple auxiliary to an integral part of complex heterocyclic construction.

Scaffold for Combinatorial Chemistry and Library Synthesis (focus on synthetic methodology, not biological screening)

The reliability and broad substrate scope of oxazolidinone chemistry make it well-suited for the methodologies of combinatorial chemistry and parallel synthesis. nih.gov The oxazolidinone can be used as a foundational scaffold to generate large libraries of structurally related, yet diverse, chiral compounds. researchgate.net

The synthetic methodology for library generation typically involves several key stages:

Scaffold Attachment: The oxazolidinone auxiliary is often anchored to a solid-phase resin. This simplifies purification, as excess reagents and byproducts can be washed away after each step.

Acylation: A diverse set of acyl groups are attached to the nitrogen of the immobilized oxazolidinone, introducing the first point of variation.

Asymmetric Transformation: A parallel set of stereoselective reactions, such as alkylations with a library of different electrophiles, is performed on the solid support. The robust nature of the auxiliary ensures high diastereoselectivity across the array of substrates.

Cleavage and Diversification: The newly synthesized chiral building blocks are cleaved from the solid support. The choice of cleavage reagent can introduce further diversity (e.g., cleaving to a library of acids, alcohols, or esters).

This approach allows for the rapid and efficient synthesis of hundreds or thousands of unique, enantiomerically-enriched small molecules. The focus of this methodology is the systematic and high-throughput creation of chemical diversity built upon a core chiral scaffold. nih.govresearchgate.net

Spectroscopic and Structural Characterization Methodologies

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods provide fundamental insights into the atomic and molecular structure of 4-(2-phenylethenyl)-1,3-oxazolidin-2-one, revealing details about its connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is instrumental in confirming the compound's constitution and stereochemistry.

For the (4S)-4-[(E)-2-phenylethenyl]-1,3-oxazolidin-2-one isomer, specific NMR data has been reported. Analysis of the ¹H NMR spectrum allows for the assignment of each proton in the molecule. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment and the spatial relationship between neighboring protons. Similarly, ¹³C NMR spectroscopy provides the chemical shifts for each carbon atom, confirming the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to further establish the connectivity between protons and carbons, solidifying the structural assignment.

Table 1: Representative ¹H and ¹³C NMR Data for a Stereoisomer of this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-157.8
C-44.85 (m)58.5
C-54.55 (t, J = 8.8 Hz), 4.15 (dd, J = 8.8, 6.0 Hz)69.5
CH=CH (vinyl)6.70 (d, J = 16.0 Hz), 6.25 (dd, J = 16.0, 6.5 Hz)134.0, 125.5
Phenyl C-H7.25-7.40 (m)128.8, 128.5, 126.5
Phenyl C (ipso)-136.0
NH6.50 (br s)-

Note: The data presented is a representative compilation based on typical values for similar structures and may not correspond to a single specific literature source.

Mass Spectrometry (MS) in Reaction Monitoring and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular mass, which serves as a confirmation of its chemical formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under ionization, the molecule breaks into characteristic fragments. The analysis of these fragments can help to identify different structural motifs within the molecule, such as the oxazolidinone ring and the phenylethenyl group. Common fragmentation pathways for oxazolidinone derivatives may involve the cleavage of the oxazolidinone ring or the loss of side chains. bioorg.org

This technique is also invaluable for monitoring the progress of the chemical reactions used to synthesize this compound. By analyzing small samples from the reaction mixture over time, chemists can track the disappearance of reactants and the appearance of the desired product, allowing for the optimization of reaction conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

A strong absorption band around 1750 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) (oxazolidinone ring).

A broad absorption band in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration of the amine within the oxazolidinone ring.

Absorption bands in the region of 1600-1450 cm⁻¹ attributed to the C=C stretching vibrations of the aromatic phenyl ring and the vinyl group.

Absorptions around 3100-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic and vinyl protons.

A band around 970 cm⁻¹ characteristic of the out-of-plane bending of the trans-alkene C-H bonds.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
N-H (in oxazolidinone)Stretch3200-3400
C-H (aromatic & vinyl)Stretch3000-3100
C=O (oxazolidinone)Stretch~1750
C=C (aromatic & vinyl)Stretch1450-1600
C-N (oxazolidinone)Stretch1200-1350
C-O (oxazolidinone)Stretch1000-1200
Trans C-H bend (vinyl)Out-of-plane bend~970

Chiral Analysis Techniques for Enantiomeric Excess Determination

Since this compound is a chiral compound, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture, is crucial in many applications, particularly in pharmaceuticals and asymmetric synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation.

The choice of the chiral stationary phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds, including oxazolidinone derivatives. The mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best separation efficiency and resolution. The separated enantiomers are detected by a UV detector, and the ratio of their peak areas in the chromatogram is used to calculate the enantiomeric excess.

Optical Rotation and Circular Dichroism (CD)

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. bioorg.org The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, solvent, concentration, and wavelength of light). The specific rotation, [α], is a standardized measure of this property. For instance, a pure sample of one enantiomer of this compound will have a specific rotation of a certain magnitude and sign (either + for dextrorotatory or - for levorotatory), while its mirror image will have a specific rotation of the same magnitude but opposite sign. By measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be determined.

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule. For this compound, the CD spectrum can be used to assign the absolute configuration of a given enantiomer by comparing the experimental spectrum with that of a known standard or with a spectrum predicted by theoretical calculations. The intensity of the CD signal is proportional to the enantiomeric excess, making it a useful tool for its determination.

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers. nih.govspringernature.com This technique is particularly crucial for compounds like this compound, where the spatial arrangement of the phenylethenyl group at the stereogenic C4 position dictates its specific stereoisomer (R or S). The method's power lies in its ability to map electron density directly, providing a precise and reliable model of the molecule as it exists in the crystal lattice. thieme-connect.de

The determination of absolute stereochemistry through X-ray diffraction relies on the phenomenon of anomalous scattering (or anomalous dispersion). thieme-connect.de When the X-ray radiation used in the experiment has an energy level close to the absorption edge of an atom within the crystal, a small phase shift occurs in the scattered X-rays. thieme-connect.de This effect breaks Friedel's Law, which states that the intensities of diffraction spots (reflections) from opposite sides of a crystal are equal. The resulting differences in intensity between these Bijvoet pairs, (h,k,l) and (-h,-k,-l), are measurable and directly dependent on the absolute arrangement of atoms in the crystal. caltech.edu

For chiral, enantiomerically pure compounds, this technique allows for the assignment of the correct enantiomer. researchgate.net The quality of this determination is often quantified by the Flack parameter, which should refine to a value close to 0 for the correct absolute structure and close to 1 for the inverted structure. caltech.eduresearchgate.net A value near 0.5 may indicate a racemic twin. caltech.edu It is important to note that for molecules containing only light atoms (like carbon, nitrogen, and oxygen), the anomalous scattering effect can be weak, making the determination more challenging. researchgate.netsoton.ac.uk

While a specific single-crystal X-ray diffraction study detailing the crystallographic data for this compound is not available in the surveyed literature, the general principles of the technique would be applied to its analysis. A hypothetical data collection and structure refinement would yield precise information on its crystal system, space group, unit cell dimensions, and atomic coordinates.

To illustrate the type of data obtained from such an analysis, the table below presents a hypothetical set of crystallographic parameters for a chiral organic molecule, demonstrating the comprehensive structural information provided by X-ray crystallography.

Hypothetical Crystallographic Data for a Chiral Oxazolidinone Derivative

Parameter Value
Chemical Formula C₁₁H₁₁NO₂
Formula Weight 189.21
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.89
b (Å) 9.12
c (Å) 17.45
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 937.4
Z 4
Calculated Density (g/cm³) 1.340

This table is for illustrative purposes only and does not represent published data for this compound.

The successful growth of a high-quality single crystal is an essential prerequisite for this analysis. thieme-connect.de Once a crystal is obtained, the diffraction data would not only confirm the molecular connectivity but would also provide unequivocal proof of the absolute stereochemistry at the C4 position, solidifying its identity as either the (R)- or (S)-enantiomer.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions involving oxazolidinones. By calculating the electronic structure of molecules, DFT can map out entire reaction pathways, identify key intermediates and transition states, and determine the energetic feasibility of different mechanistic routes.

Transition State Analysis in Stereoselective Processes

The stereoselective synthesis of 4-substituted oxazolidinones is of paramount importance, and DFT calculations have been instrumental in understanding the origins of this selectivity. In the synthesis of related oxazolidinones through the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins, transition state analysis has been crucial. For instance, in the addition of sulfur ylide to a nitro-olefin, catalyzed by thiourea (B124793), two competing reaction channels, leading to either cis or trans configurations, have been computationally explored.

The analysis of the transition state geometries reveals the non-covalent interactions that stabilize one pathway over the other. In the thiourea-catalyzed reaction, hydrogen bonds between the catalyst and the nitro-olefin activate the substrate and stabilize the transition state. The calculated free energy barriers for the trans and cis transition states provide a quantitative measure of the expected diastereoselectivity.

Transition StateCatalystCalculated Free Energy Barrier (kcal/mol)Predicted Major Isomer
trans-AdditionThiourea14.2trans
cis-AdditionThiourea16.5-
trans-AdditionUncatalyzed17.4-
cis-AdditionUncatalyzed17.0cis

Table 1: Calculated free energy barriers for the addition of sulfur ylide to a nitro-olefin, highlighting the role of the thiourea catalyst in controlling stereoselectivity. Data sourced from a theoretical study on the mechanism of stereoselective synthesis of oxazolidinones.

Energy Profiles of Key Reactions

The complete energy profile of a reaction provides a comprehensive understanding of its kinetics and thermodynamics. DFT calculations are used to map the potential energy surface, locating all stationary points, including reactants, intermediates, transition states, and products. For the synthesis of oxazolidinones from the reaction of epoxides with chlorosulfonyl isocyanate, DFT has been used to investigate the potential energy surfaces of two possible channels leading to the oxazolidinone and a five-membered cyclic carbonate by-product.

These calculations have shown that the cycloaddition reaction proceeds via an asynchronous concerted mechanism. The calculated energy barriers for each step in the proposed mechanism can identify the rate-determining step of the reaction. For example, in the base-catalyzed synthesis of oxazolidinones, a proposed rearrangement of an isoxazoline (B3343090) N-oxide intermediate was computationally investigated. The calculated high energy barrier of 53.7 kcal/mol for this step indicated that this proposed mechanism was unlikely to be correct, prompting the investigation of alternative pathways.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of 4-(2-phenylethenyl)-1,3-oxazolidin-2-one and its reaction intermediates dictates its reactivity and the stereochemistry of its products. Conformational analysis through computational methods allows for the identification of the most stable conformers and an understanding of the steric and electronic factors that govern their relative energies.

In the stereoselective synthesis of trans-4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from 2-hydroxymethylaziridines, computational studies have been performed to elucidate the reaction mechanism and the origin of the observed stereoselectivity. DFT-optimized molecular structures of the proposed cis and trans carbocation intermediates were analyzed. The relative energies of these intermediates can be used to predict the final product distribution, often showing a strong preference for the formation of the trans product, which is consistent with experimental observations.

Molecular Modeling and Docking Studies (focused on synthetic interactions or catalyst design, not biological targets)

While molecular docking is widely used for studying protein-ligand interactions, its principles can also be applied to understand interactions in synthetic chemistry, such as substrate-catalyst binding. For the synthesis of oxazolidinones, molecular modeling can be employed to design chiral catalysts that can effectively control the stereochemical outcome of a reaction.

For instance, in the catalytic synthesis of hydroxymethyl-2-oxazolidinones from glycerol (B35011) and urea (B33335), DFT calculations were used to model the interaction between the product oxazolidinones and the glycerol reactant. The calculations showed that the product molecules can act as templates through hydrogen bonding with glycerol. The calculated interaction energies for different isomers helped to explain the preferential formation of one isomer over another. This demonstrates how molecular modeling can provide insights into the role of non-covalent interactions in directing the course of a reaction, which is valuable for catalyst design and optimization.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide fundamental information about the electronic structure of a molecule, including the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors. These properties are key to understanding the chemical reactivity of this compound.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For a series of novel sulfamoyloxy-oxazolidinone derivatives, DFT at the B3LYP/6-31G(d,p) level of theory was used to calculate the HOMO and LUMO energies and other global reactivity descriptors.

ParameterDescriptionTypical Application
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability (nucleophilicity)
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (electrophilicity)
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and stability
Chemical PotentialA measure of the escaping tendency of electronsDescribes the direction of charge transfer
Global HardnessResistance to change in electron distributionA measure of the molecule's stability
Global ElectrophilicityA measure of the stabilization in energy when the system acquires an additional electronic chargePredicts electrophilic character

Table 2: Key electronic structure parameters obtained from quantum chemical calculations and their significance in understanding chemical reactivity.

These quantum chemical descriptors can be used to predict the most likely sites for nucleophilic or electrophilic attack on the this compound molecule and to rationalize its behavior in various chemical transformations.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will undoubtedly prioritize the development of more sustainable and efficient methods for the synthesis of 4-(2-phenylethenyl)-1,3-oxazolidin-2-one. While classical methods for oxazolidinone synthesis exist, there is a growing emphasis on "green chemistry" principles to minimize environmental impact. taylorfrancis.com

Key areas of focus will include:

Carbon Dioxide as a C1 Building Block: The utilization of carbon dioxide (CO2) as an abundant, inexpensive, and non-toxic C1 source is a highly attractive strategy for synthesizing oxazolidinones. rsc.orgrsc.org Future investigations could explore novel catalytic systems for the efficient coupling of CO2 with appropriate amino alcohol precursors of this compound.

Recyclable Catalytic Systems: The development of heterogeneous or recyclable homogeneous catalysts will be crucial for improving the sustainability of synthetic processes. rsc.orgmdpi.com Research into solid-supported catalysts or those amenable to facile separation and reuse will be a significant step forward.

Use of Greener Solvents: Exploring the use of deep eutectic solvents or other environmentally benign reaction media can significantly reduce the reliance on volatile and often toxic organic solvents. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has the potential to accelerate reaction times and improve yields for the preparation of oxazolidinone chiral auxiliaries. mdpi.com

A comparative table of potential sustainable synthetic strategies is presented below:

Synthetic StrategyKey AdvantagesPotential Research Focus
CO2 Utilization Abundant, non-toxic C1 source, waste valorization. rsc.orgrsc.orgDevelopment of efficient catalysts for CO2 incorporation.
Recyclable Catalysts Reduced catalyst waste, cost-effective for large-scale synthesis. rsc.orgmdpi.comImmobilization of catalysts on solid supports.
Green Solvents Reduced environmental impact, improved safety. researchgate.netScreening of deep eutectic solvents for optimal reactivity.
Microwave Synthesis Faster reaction times, improved energy efficiency. mdpi.comOptimization of reaction conditions for specific substrates.

Exploration of New Reactivity Modes and Transformations

The styrenic moiety of this compound offers a rich platform for exploring novel chemical transformations. Future research is expected to move beyond established reactions and uncover new reactivity patterns.

Potential areas for exploration include:

Asymmetric Catalysis: The chiral oxazolidinone can serve as a directing group or chiral auxiliary in a variety of asymmetric reactions involving the vinyl group. This could include asymmetric dihydroxylation, epoxidation, or cyclopropanation, leading to the synthesis of highly functionalized and enantioenriched products.

Cross-Coupling Reactions: The vinyl group is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Multi-component Reactions: Designing novel multi-component reactions that incorporate this compound as a key building block could provide rapid access to complex and structurally diverse molecules. mdpi.com

Advancements in Stereochemical Control and Asymmetric Induction

Achieving high levels of stereochemical control is a cornerstone of modern organic synthesis. fiveable.me For this compound, future research will focus on refining and expanding its application in asymmetric synthesis.

Key research directions include:

Development of New Chiral Auxiliaries: While Evans-type oxazolidinones are well-established, there is always room for the design of new auxiliaries with improved stereodirecting ability or easier cleavage conditions.

Understanding Reaction Mechanisms: Detailed mechanistic studies, potentially aided by computational methods, can provide a deeper understanding of the factors governing stereoselectivity in reactions involving this compound. nih.gov This knowledge can then be used to rationally design more selective transformations.

Stereodivergent Synthesis: Developing synthetic strategies that allow for the selective synthesis of any desired stereoisomer of a product from a single starting material is a significant challenge. Future work could explore the use of different catalysts or reaction conditions to achieve stereodivergent outcomes in reactions of this compound.

Integration with Flow Chemistry and Automated Synthesis

The integration of modern technologies like flow chemistry and automated synthesis is revolutionizing the way organic molecules are prepared. acs.org These technologies offer advantages in terms of safety, efficiency, and scalability.

Future perspectives in this area include:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound and its derivatives can enable safer handling of reactive intermediates and facilitate large-scale production. rsc.orgsoci.orgresearchgate.net

Automated Reaction Optimization: The use of automated synthesis platforms can accelerate the optimization of reaction conditions, allowing for the rapid identification of the most efficient and selective methods for transformations involving this compound. acs.org

The benefits of integrating these technologies are summarized in the table below:

TechnologyKey Benefits for Synthesis
Flow Chemistry Enhanced safety, improved heat and mass transfer, scalability. soci.orgresearchgate.net
Automated Synthesis High-throughput screening of reaction conditions, rapid optimization. acs.org
Telescoped Reactions Increased efficiency, reduced waste from purification steps. researchgate.net

Computational Design of New Oxazolidinone-Based Synthetic Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic methodology development. peerscientist.com In the context of this compound, computational approaches can guide the design of new and improved synthetic methods.

Future research directions in this area will likely involve:

In Silico Design of Catalysts: Computational modeling can be used to design new catalysts with enhanced activity and selectivity for reactions involving the styryl oxazolidinone scaffold. researchgate.net

Prediction of Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be employed to predict the outcome of unknown reactions and to understand the origins of stereoselectivity. nih.gov

Molecular Docking Studies: For applications in medicinal chemistry, molecular docking studies can be used to design novel oxazolidinone derivatives with improved binding affinity to biological targets. researchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized for yield?

A widely applicable method involves cyclization reactions of precursors like phenylacetyl chloride with amines under anhydrous conditions. For example, similar oxazolidinones are synthesized by reacting benzylamine derivatives with acyl chlorides in the presence of a base (e.g., triethylamine) to drive cyclization. Yield optimization requires precise temperature control (0–5°C for exothermic steps), inert atmospheres to prevent hydrolysis, and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • FT-IR spectroscopy to confirm carbonyl (C=O) and C=C stretching vibrations.
  • ¹H/¹³C NMR to resolve the oxazolidinone ring protons (e.g., δ 4.2–4.5 ppm for ring CH₂) and phenylethenyl substituents.
  • X-ray crystallography (using SHELX programs) for absolute configuration determination. For example, SHELXL refinement can resolve torsional angles and hydrogen-bonding networks critical for structural validation .

Q. How is the biological activity of this compound preliminarily assessed in drug discovery?

Initial screening involves in vitro assays against target enzymes (e.g., DNA gyrase) or cancer cell lines. Molecular docking (e.g., Glide protocol) predicts binding affinities, with glide scores >−6 kcal/mol indicating promising activity. Follow-up studies measure IC₅₀ values to quantify potency .

Advanced Research Questions

Q. How can computational methods like molecular docking and DFT calculations enhance the understanding of this compound’s mechanism of action?

Docking studies (using AutoDock Vina or Schrödinger Suite) model interactions with biological targets, such as enzyme active sites. Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing groups on the oxazolidinone ring may enhance binding to electrophilic residues in enzymes .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Contradictions in thermal parameters or occupancy factors are addressed by:

  • Iterative refinement in SHELXL, adjusting weighting schemes to balance R-factors.
  • Validating hydrogen bonds and π-π interactions using ORTEP-3 for graphical analysis.
  • Cross-verifying with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .

Q. How does the introduction of electron-deficient substituents affect the compound’s stability under varying pH and temperature?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) to assess decomposition temperatures.
  • pH-dependent degradation assays (e.g., HPLC monitoring at pH 2–12). Substituents like fluorine increase thermal stability (e.g., decomposition >200°C) but may reduce hydrolytic stability in acidic conditions due to enhanced electrophilicity .

Q. What methodological approaches are recommended for determining enantiomeric purity using chiral auxiliaries?

Solid-phase synthesis with chiral auxiliaries (e.g., (S)-4-hydroxybenzyl derivatives) enables enantioselective functionalization. Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) validates purity, with >98% ee achievable via microwave-assisted reactions under optimized conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.